Alteichin Inhibits Human Telomerase at IC₅₀ 30 µM, Whereas Structurally Related Altertoxin I Shows No Inhibition at 1 mM
Alteichin demonstrates specific inhibitory activity against human telomerase with an IC₅₀ value of 30 µM. In a direct head-to-head comparison using the same telomerase inhibition assay (TRAP assay), altertoxin I—a structurally related perylenequinone mycotoxin from the same Alternaria species—showed no inhibitory effect on telomerase activity at concentrations up to 1 mM (1000 µM), representing a >33-fold difference in potency [1]. Furthermore, alteichin did not inhibit viral reverse transcriptase at 1 mM, indicating target selectivity within the reverse transcriptase enzyme family [1].
| Evidence Dimension | Human telomerase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 30 µM |
| Comparator Or Baseline | Altertoxin I: No inhibition at 1 mM (1000 µM) |
| Quantified Difference | >33-fold difference (altertoxin I inactive at >33× the IC₅₀ of alteichin) |
| Conditions | TRAP (Telomeric Repeat Amplification Protocol) assay; human telomerase; tested at concentrations up to 1 mM for altertoxin I |
Why This Matters
Procurement of alteichin rather than altertoxin I is essential for telomerase-targeted studies, as altertoxin I does not engage this target at pharmacologically relevant concentrations.
- [1] Inhibition of Human Telomerase Activity by Alterperylenol. Current Pharmaceutical Design. 2001;7(4):269-277. View Source
